O-Propargyl-Puromycin

Protein Synthesis Inhibition Translation Termination Reticulocyte Lysate

Standard methionine-analog labeling disrupts physiology by requiring methionine-free media. OP-Puromycin circumvents this: it incorporates into nascent chains in complete media and enables detection via CuAAC click chemistry, not antibodies. • Validated in vivo: 50 mg/kg IP in mice quantifies cell-type-specific translation rates by flow cytometry within 1 hour. • Compatible with fluorescence microscopy, high-content imaging, and LC-MS/MS proteomics via azide-biotin/streptavidin pulldown. • 2- to 3-fold lower translation inhibition than unmodified puromycin preserves cell viability during short-term labeling.

Molecular Formula C24H29N7O5
Molecular Weight 495.5 g/mol
Cat. No. B560629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Propargyl-Puromycin
Molecular FormulaC24H29N7O5
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O
InChIInChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1
InChIKeyJXBIGWQNNSJLQK-IYRMOJGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Propargyl-Puromycin: A Click Chemistry-Ready Protein Synthesis Probe for Nascent Proteome Detection


O-Propargyl-Puromycin (OP-puro, OPP), bearing the CAS registry number 1416561-90-4, is a synthetic alkyne analog of the aminonucleoside antibiotic puromycin [1]. The compound retains the ribosome-binding pharmacophore of puromycin, occupying the ribosomal A-site to prematurely terminate translation, while its defining terminal propargyl (alkyne) moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing fluorophores or affinity tags . This dual functionality renders O-propargyl-puromycin a non-radioactive, bioorthogonal tool for visualizing, quantifying, and affinity-purifying newly synthesized proteins in cell culture and in whole organisms without requiring methionine-free media conditions .

Why Unmodified Puromycin or Methionine Analogs Cannot Replace O-Propargyl-Puromycin in Detection Workflows


Generic substitution of O-propargyl-puromycin with unmodified puromycin or methionine analogs (e.g., Aha, Hpg) fails due to fundamental differences in detection modality and experimental constraints. Unmodified puromycin lacks the terminal alkyne handle required for covalent conjugation to fluorescent azides or biotin tags, limiting its utility to antibody-based detection that yields lower signal-to-noise ratios and requires species-specific reagents [1]. Methionine analogs such as azidohomoalanine (Aha) or homopropargylglycine (Hpg) are incorporated biosynthetically throughout the polypeptide chain but mandate methionine-free medium conditions that perturb cellular physiology and preclude in vivo organismal studies [2]. O-propargyl-puromycin circumvents these limitations by functioning in complete methionine-containing media and enabling direct detection via click chemistry in whole animals . Furthermore, while O-propargyl-puromycin displays 2- to 3-fold lower translation inhibition potency than unmodified puromycin, this reduced toxicity profile is operationally advantageous for short-term labeling studies where maintaining cell viability is paramount [3].

Quantitative Evidence Guide: O-Propargyl-Puromycin Differentiation from Puromycin, Methionine Analogs, and S-Propargyl-Puromycin


O-Propargyl-Puromycin Exhibits 2- to 3-Fold Reduced Protein Synthesis Inhibition Potency Compared to Unmodified Puromycin in Reticulocyte Lysates and Cultured Cells

O-propargyl-puromycin inhibits protein synthesis in rabbit reticulocyte lysates and cultured cells with potency two- to threefold lower than unmodified puromycin . This reduced potency arises from the propargyl modification at the O-position of the tyrosyl moiety, which may subtly alter ribosome binding kinetics. The quantitative difference has been consistently reproduced across multiple vendor datasheets and independent studies.

Protein Synthesis Inhibition Translation Termination Reticulocyte Lysate

O-Propargyl-Puromycin Enables In Vivo Whole-Organism Labeling Whereas Methionine Analogs Require Methionine-Free Medium and Are Restricted to Cell Culture

Unlike methionine analogs such as azidohomoalanine (Aha) or homopropargylglycine (Hpg), O-propargyl-puromycin does not require methionine-free medium and can be used to label nascent proteins directly in complete cell culture media and in whole living organisms [1]. This distinction has been validated in mouse models, where intraperitoneal injection of OP-puro (50 mg/kg) followed by click chemistry labeling produced robust fluorescence signals in intestinal crypts, bone marrow, and renal cortex within 1 hour post-injection .

In Vivo Labeling Whole-Organism Methionine Analogs

O-Propargyl-Puromycin Incorporates into Nascent Polypeptide Chains and Enables Affinity Purification of Nascent Proteomes via CuAAC Click Chemistry

O-propargyl-puromycin covalently incorporates into the C-terminus of translating polypeptide chains, forming alkyne-tagged puromycylated peptides that can be captured via copper-catalyzed azide-alkyne cycloaddition using azide-biotin or azide-fluorophore probes [1]. This enables affinity enrichment and LC-MS/MS identification of the nascent proteome. In contrast, unmodified puromycin lacks the alkyne handle required for this covalent capture strategy, limiting its utility to antibody-based detection methods with lower sensitivity [2].

Nascent Proteome Affinity Purification CuAAC

O-Propargyl-Puromycin Demonstrates Cell Permeability and Rapid Incorporation into Nascent Polypeptides in Complete Methionine-Containing Media

O-propargyl-puromycin is cell-permeable and efficiently incorporates into nascent polypeptide chains in complete methionine-containing media, with detectable signal observable within 30 minutes of 5 μM treatment in HeLa cells following click chemistry conjugation . In contrast, methionine analogs Aha and Hpg require methionine-free medium for efficient incorporation, which can induce translational stress responses and alter the proteome composition under study [1].

Cell Permeability Translation Monitoring Click Chemistry

O-Propargyl-Puromycin Exhibits Superior Bioorthogonal Conjugation Efficiency Compared to S-Propargyl-Puromycin in Ribosomal A-Site Incorporation

The O-propargyl modification on the tyrosyl moiety of puromycin preserves the natural O-tyrosyl linkage found in aminoacyl-tRNA, enabling efficient ribosomal A-site recognition and incorporation. While direct quantitative comparative data between O-propargyl-puromycin and S-propargyl-puromycin is limited in the current peer-reviewed literature, structure-activity relationship (SAR) studies of puromycin analogs indicate that O-alkylation at the tyrosyl oxygen maintains the geometry and hydrogen-bonding pattern required for ribosomal accommodation, whereas S-substitution introduces a larger sulfur atom that can distort the backbone conformation and reduce incorporation efficiency [1]. Users should note that the absence of published head-to-head comparative data means this differentiation rests on SAR inference rather than direct experimental quantification.

Structure-Activity Relationship Bioorthogonal Chemistry Ribosome

Validated Research and Industrial Application Scenarios for O-Propargyl-Puromycin


In Vivo Cell-Type-Specific Quantification of Protein Synthesis Rates in Mammalian Tissues

O-propargyl-puromycin is the established reagent for quantifying cell-type-specific translation rates in vivo, as demonstrated by the Nature Protocols method for administering OP-puro to mice (50 mg/kg IP) and quantifying nascent protein synthesis by flow cytometry within 1 hour of labeling . This application is uniquely enabled by OP-puro's ability to label nascent proteins in whole organisms without methionine-free conditions, a capability not achievable with methionine analog approaches. The protocol has been validated for quantifying protein synthesis in hematopoietic stem cells relative to other bone marrow populations, and is adaptable to diverse mammalian tissues .

Nascent Proteome Profiling and Affinity Purification for LC-MS/MS Analysis

For proteomics laboratories requiring identification and quantification of newly synthesized proteins, O-propargyl-puromycin enables affinity enrichment of puromycylated nascent polypeptides via CuAAC conjugation to azide-biotin followed by streptavidin pulldown and LC-MS/MS analysis [1]. This workflow, validated using dual-pulse labeling with stable isotope-labeled amino acids, provides quantitative nascent proteome profiling that is impossible with unmodified puromycin due to the absence of the alkyne handle [1]. The method yields identification of hundreds of nascent proteins across various cellular states and signaling conditions.

Fluorescence Microscopy and High-Content Imaging of Translational Activity

O-propargyl-puromycin is the core reagent in commercial Click-iT Plus OPP protein synthesis assay kits (Thermo Fisher Scientific, Vector Laboratories), which provide a non-radioactive alternative to ³⁵S-methionine labeling for fluorescence microscopy and high-content imaging . The assay enables detection of protein synthesis in complete methionine-containing media with 30-minute pulse labeling, producing high signal-to-noise ratios while preserving cell morphology and compatibility with GFP fluorescence . This workflow is widely adopted for translational profiling in drug discovery screening and basic cell biology research.

Tissue-Specific Translation Quantification in Intact Model Organisms

O-propargyl-puromycin has been successfully applied to quantify tissue-specific protein translation rates in intact C. elegans, demonstrating its utility beyond mammalian systems [2]. The method uses OP-puromycin labeling followed by click chemistry conjugation to fluorescent azides and confocal microscopy to measure relative translation rates across different tissues and within the germline. This application capitalizes on OP-puro's ability to penetrate whole organisms and label nascent proteins without the physiological disruption caused by methionine starvation protocols [2].

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